Cas no 1240526-60-6 (tert-Butyl 2-(2-Aminobenzoyloxy)methylpyrrolidine-1-carboxylate)

Tert-Butyl 2-(2-Aminobenzoyloxy)methylpyrrolidine-1-carboxylate is a protected pyrrolidine derivative featuring an aminobenzoyloxy functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. The tert-butyloxycarbonyl (Boc) group provides stability and selective deprotection under mild acidic conditions, enabling controlled functionalization of the pyrrolidine scaffold. The 2-aminobenzoyloxy moiety offers additional reactivity for further derivatization, making it valuable for constructing complex heterocyclic systems. Its well-defined structure and compatibility with standard coupling reactions enhance its utility in peptide and small-molecule synthesis. The compound is typically handled under inert conditions to preserve its integrity.
tert-Butyl 2-(2-Aminobenzoyloxy)methylpyrrolidine-1-carboxylate structure
1240526-60-6 structure
商品名:tert-Butyl 2-(2-Aminobenzoyloxy)methylpyrrolidine-1-carboxylate
CAS番号:1240526-60-6
MF:C17H24N2O4
メガワット:320.383464813232
CID:5559042

tert-Butyl 2-(2-Aminobenzoyloxy)methylpyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • 1-Pyrrolidinecarboxylic acid, 2-[[(2-aminobenzoyl)oxy]methyl]-, 1,1-dimethylethyl ester
    • tert-Butyl 2-[(2-Aminobenzoyloxy)methyl]pyrrolidine-1-carboxylate
    • tert-Butyl 2-(2-Aminobenzoyloxy)methylpyrrolidine-1-carboxylate
    • インチ: 1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-6-7-12(19)11-22-15(20)13-8-4-5-9-14(13)18/h4-5,8-9,12H,6-7,10-11,18H2,1-3H3
    • InChIKey: KKCXUHZJMXLTBP-UHFFFAOYSA-N
    • ほほえんだ: N1(C(OC(C)(C)C)=O)CCCC1COC(=O)C1=CC=CC=C1N

tert-Butyl 2-(2-Aminobenzoyloxy)methylpyrrolidine-1-carboxylate セキュリティ情報

tert-Butyl 2-(2-Aminobenzoyloxy)methylpyrrolidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B750440-250mg
tert-Butyl 2-[(2-Aminobenzoyloxy)methyl]pyrrolidine-1-carboxylate
1240526-60-6
250mg
$ 365.00 2022-06-06
TRC
B750440-25mg
tert-Butyl 2-[(2-Aminobenzoyloxy)methyl]pyrrolidine-1-carboxylate
1240526-60-6
25mg
$ 70.00 2022-06-06
TRC
B750440-50mg
tert-Butyl 2-[(2-Aminobenzoyloxy)methyl]pyrrolidine-1-carboxylate
1240526-60-6
50mg
$ 95.00 2022-06-06

tert-Butyl 2-(2-Aminobenzoyloxy)methylpyrrolidine-1-carboxylate 関連文献

tert-Butyl 2-(2-Aminobenzoyloxy)methylpyrrolidine-1-carboxylateに関する追加情報

tert-Butyl 2-(2-Aminobenzoyloxy)methylpyrrolidine-1-carboxylate (CAS No. 1240526-60-6)

tert-Butyl 2-(2-Aminobenzoyloxy)methylpyrrolidine-1-carboxylate (CAS No. 1240526-60-6) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as a protected amino acid derivative, is characterized by its unique structural features, which include a tert-butyl protecting group, an aminobenzoyloxy moiety, and a pyrrolidine ring. These structural elements contribute to its stability and reactivity, making it an attractive candidate for various synthetic transformations and biological studies.

The tert-butyl protecting group in tert-Butyl 2-(2-Aminobenzoyloxy)methylpyrrolidine-1-carboxylate plays a crucial role in controlling the reactivity of the amino group during synthetic processes. This protecting group is known for its ease of removal under mild conditions, such as treatment with trifluoroacetic acid (TFA), which allows for the selective deprotection of the amino group without affecting other functional groups in the molecule. This property makes the compound highly useful in the synthesis of complex peptides and peptidomimetics.

The aminobenzoyloxy moiety is another key feature of this compound. This functional group can participate in various chemical reactions, including nucleophilic substitution and condensation reactions. The presence of the aminobenzoyloxy group also imparts specific biological activities to the molecule, such as interactions with enzymes and receptors. Recent studies have shown that compounds containing this moiety exhibit promising pharmacological properties, including anti-inflammatory and anti-cancer activities.

The pyrrolidine ring in tert-Butyl 2-(2-Aminobenzoyloxy)methylpyrrolidine-1-carboxylate adds further complexity to its structure and reactivity. Pyrrolidine rings are common in natural products and bioactive molecules, contributing to their conformational flexibility and binding affinity to biological targets. The pyrrolidine ring can also serve as a scaffold for the attachment of various functional groups, enhancing the compound's versatility in drug design and development.

In terms of synthetic applications, tert-Butyl 2-(2-Aminobenzoyloxy)methylpyrrolidine-1-carboxylate has been utilized in the preparation of complex organic molecules and pharmaceutical intermediates. Its use in solid-phase peptide synthesis (SPPS) has been particularly noteworthy, where it serves as a building block for constructing peptides with specific sequences and functionalities. The tert-butyl protecting group ensures that the amino group remains protected during the synthesis process, allowing for precise control over the peptide chain formation.

Recent advancements in medicinal chemistry have highlighted the potential of tert-Butyl 2-(2-Aminobenzoyloxy)methylpyrrolidine-1-carboxylate in developing novel therapeutic agents. For instance, studies have demonstrated its utility in designing inhibitors for specific enzymes involved in disease pathways. One notable example is its application in the development of inhibitors for protein kinases, which are key targets in cancer therapy. The ability to fine-tune the structure of this compound through chemical modifications allows researchers to optimize its pharmacological properties, such as potency, selectivity, and bioavailability.

Beyond its synthetic applications, tert-Butyl 2-(2-Aminobenzoyloxy)methylpyrrolidine-1-carboxylate has also shown promise in preclinical studies evaluating its biological effects. In vitro assays have revealed that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, preliminary studies have indicated that it may have neuroprotective properties, potentially making it a valuable candidate for treating neurodegenerative disorders.

The safety profile of tert-Butyl 2-(2-Aminobenzoyloxy)methylpyrrolidine-1-carboxylate is another important consideration for its use in pharmaceutical research. Toxicity studies have shown that this compound has low cytotoxicity at therapeutic concentrations, suggesting that it may be well-tolerated by patients. However, further investigations are necessary to fully understand its safety profile and potential side effects.

In conclusion, tert-Butyl 2-(2-Aminobenzoyloxy)methylpyrrolidine-1-carboxylate (CAS No. 1240526-60-6) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for various synthetic transformations and biological studies. Ongoing research continues to uncover new applications for this compound, highlighting its importance in the development of novel therapeutic agents.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.